![molecular formula C18H19NO4 B2435787 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 927801-54-5](/img/structure/B2435787.png)

4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

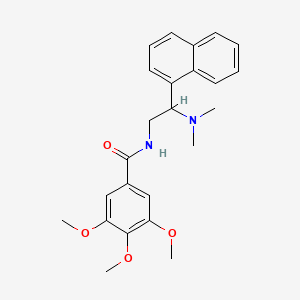

The compound “4’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-2-carboxylic acid” is a type of organic compound. It is also known as (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid . The compound has a molecular weight of 383.49 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups, including a carboxylic acid group, an amino group, and a biphenyl group.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 383.49 . The compound should be stored in a dry place at 2-8°C .Aplicaciones Científicas De Investigación

Use in Solid-Phase Synthesis of Peptide α-Carboxamides

One application of 4'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is in solid-phase synthesis, particularly for peptide α-carboxamides. It serves as an effective handle in this synthesis, showing resistance to acidolysis and allowing for efficient peptide synthesis (Gaehde & Matsueda, 2009).

Catalysis in N-tert-Butoxycarbonylation of Amines

This compound is also used in the N-tert-butoxycarbonylation of amines, a process facilitated by heteropoly acid H3PW12O40. This method is noted for its efficiency and environmental friendliness, useful in producing N-Boc-protected amino acids for peptide synthesis (Heydari et al., 2007).

Synthesis of Stereoisomers of Amino Acids

It's also involved in the synthesis of stereoisomers of various amino acids, an important step in the creation of unnatural amino acids used in different research applications (Bakonyi et al., 2013).

Peptide Conformation Studies

Another significant application is in the study of peptide conformation. The compound aids in inducing axial chirality in peptide structures, an important aspect in understanding peptide behavior and properties (Mazaleyrat et al., 2005).

Activation of Carboxylic Acids

It's used in activating carboxylic acids for efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

A structurally similar compound, (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, has been found to target the receptor-type tyrosine-protein phosphatase beta .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The BOC group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

The compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which may suggest its involvement in protein synthesis or modification.

Pharmacokinetics

It’s known that the boc group can enhance the solubility of amino acids in organic solvents , which could potentially influence the compound’s bioavailability.

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of this compound. For instance, the BOC group can be removed under acidic conditions , which could potentially activate or deactivate the compound depending on the context.

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIUMLRUCHFEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)

![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)

![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)

![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)